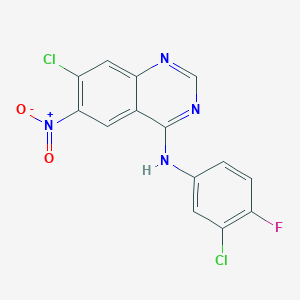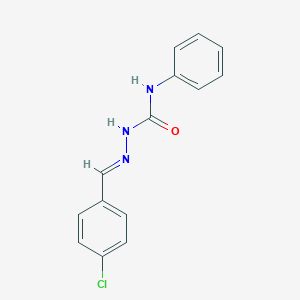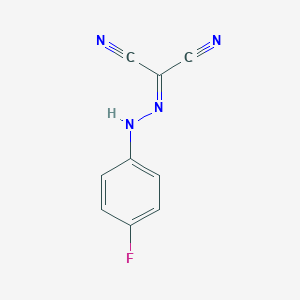
N-(2-methylbenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)cyclohexanamine is a chemical compound with the CAS Number: 52505-05-2 . It is also known as this compound hydrochloride . The molecular weight of this compound is 239.79 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is1S/C14H21N.ClH/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 239.79 . The InChI Code provides information about its molecular structure .Relevant Papers The search results include references to peer-reviewed papers related to this compound . These papers could provide further insights into the properties and potential applications of this compound. It’s recommended to analyze these papers for a more comprehensive understanding of this compound.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h5-8,14-15H,2-4,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCSEKZOYZOQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361159 |
Source


|
| Record name | N-(2-methylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90504-90-8 |
Source


|
| Record name | N-(2-methylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)



![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)





![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)
